molecular formula C11H10N2O B11907653 5-Methylquinoline-4-carboxamide

5-Methylquinoline-4-carboxamide

Cat. No.: B11907653
M. Wt: 186.21 g/mol
InChI Key: HGLHSNSYHWNECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylquinoline-4-carboxamide is a quinoline derivative of significant interest in medicinal chemistry and drug discovery due to its pharmacological versatility . This compound features a methyl substituent at the 5-position of the quinoline ring and a carboxamide group at the 4-position, serving as a crucial building block for synthesizing more complex molecules . In scientific research, this compound is recognized for its potential in multiple therapeutic areas. It has shown promising antimalarial activity by inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2), a novel mechanism of action that is critical for protein synthesis in the malaria parasite . This makes it a valuable chemotype for developing new antimalarial agents, especially in the face of rising drug resistance . Furthermore, this compound exhibits anticancer properties . Research on quinoline-4-carboxamide derivatives has demonstrated their ability to suppress the proliferative potential of various cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7) cells, by inducing apoptosis and inhibiting cell proliferation . One study reported IC50 values of 12.5 µM for HCT-116 cells and 15.0 µM for MCF-7 cells . Related derivatives have also been identified as potent inhibitors of phosphoinositide dependent protein kinase-1 (PDK1), indicating potential for anti-colon cancer strategies . The compound also serves as a core moiety for designing inhibitors of other targets, such as falcipain-2 (FP2), a cysteine protease essential for hemoglobin hydrolysis in malaria parasites . The synthesis of this compound derivatives can be achieved through classical methods such as the Pfitzinger reaction, Gould-Jacobs reaction, or Skraup synthesis . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methylquinoline-4-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-3-2-4-9-10(7)8(11(12)14)5-6-13-9/h2-6H,1H3,(H2,12,14)

InChI Key

HGLHSNSYHWNECU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=CC=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-4-carboxamide can be achieved through various methods. One common approach involves the reaction of 5-methylquinoline with a suitable carboxylating agent under controlled conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Methylquinoline-4-carboxamide is C10H9NO2C_{10}H_{9}NO_{2}. The structure features a methyl group at the 5-position and a carboxamide group at the 4-position of the quinoline ring, which influences its reactivity and biological properties.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and study various reaction mechanisms. The compound can undergo:

  • Oxidation : Can be oxidized to form quinoline-4-carboxylic acid derivatives.
  • Reduction : The carboxamide group can be reduced to an amine.
  • Substitution : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

  • Oxidizing Agents : Potassium permanganate, chromium trioxide.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents : Halogens, alkylating agents.

Biology

In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and cellular processes. Its unique structure allows it to interact with specific molecular targets, making it valuable in studying various biological mechanisms.

Medicine

The compound has garnered attention for its potential medicinal applications, particularly in treating diseases such as malaria and cancer:

  • Antimalarial Activity : Research indicates that derivatives of this compound inhibit translation elongation factor 2 (PfEF2), which is critical for protein synthesis in Plasmodium falciparum, leading to antiplasmodial activity. A study showed that certain derivatives exhibited low nanomolar potency against malaria parasites, demonstrating significant promise for further development as antimalarial agents .
  • Anticancer Properties : this compound has shown significant anticancer activity against various cancer cell lines. For example, studies have reported IC50 values of 12.5 µM for colorectal cancer (HCT-116) cells and 15.0 µM for breast cancer (MCF-7) cells, indicating its ability to induce apoptosis and inhibit cell proliferation.

Anticancer Activity Assessment

The following table summarizes the anticancer activity of this compound:

CompoundCell LineIC50 (µM)Mechanism
This compoundHCT-11612.5Induces apoptosis
This compoundMCF-715.0Inhibits cell proliferation

The results from MTT assays confirmed that these compounds exhibit a concentration-dependent response in inhibiting cancer cell growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and targeting essential enzymes necessary for microbial growth.

Mechanism of Action

The mechanism of action of 5-Methylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, some quinoline derivatives inhibit translation elongation factor 2 (PfEF2), leading to antiplasmodial activity . The compound’s structure allows it to bind to target proteins and disrupt their function, thereby exerting its biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

While direct data on this compound are absent, comparisons with –3 suggest:

Synthetic Feasibility : The absence of complex side chains may simplify synthesis but limit functional diversity.

Biological Activity: Methyl groups may enhance lipophilicity, favoring passive diffusion across membranes, but lack the targeted interactions seen in morpholino or piperazinyl derivatives .

Pharmacokinetics: Shorter side chains (e.g., methyl vs. dimethylamino) could reduce metabolic stability compared to compounds.

Biological Activity

5-Methylquinoline-4-carboxamide is a member of the quinoline family, notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has gained attention due to its potential as an antimalarial, anticancer, and antimicrobial agent. Its molecular structure, characterized by a methyl group at the fifth position and a carboxamide functional group at the fourth position of the quinoline ring, contributes to its unique properties and biological activities.

Chemical Structure

The molecular formula of this compound is C10H9NO2C_{10}H_{9}NO_{2}. The structural characteristics allow for strong interactions with various biological targets, enhancing its efficacy as a therapeutic agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study involving a series of quinoline-4-carboxamide derivatives demonstrated that these compounds effectively suppressed the proliferative potential of various cancer cell lines, including colorectal (HCT-116) and breast cancer (MCF-7) cells. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways.

Case Study: Anticancer Activity Assessment

CompoundCell LineIC50 (µM)Mechanism
This compoundHCT-11612.5Induces apoptosis
This compoundMCF-715.0Inhibits cell proliferation

The results from MTT assays confirmed that these compounds exhibit a concentration-dependent response in inhibiting cancer cell growth .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been evaluated against various bacterial strains and has demonstrated efficacy in inhibiting microbial growth. Its mechanism involves disrupting bacterial cell wall synthesis and targeting essential enzymes.

Case Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Mechanism
Staphylococcus aureus8 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLEnzyme inhibition

These findings suggest that this compound could be developed into a novel antimicrobial agent .

Antimalarial Activity

The antimalarial potential of this compound has been explored in various studies. It acts by inhibiting translation elongation factor 2 (PfEF2PfEF2), which is crucial for protein synthesis in Plasmodium falciparum. This mechanism provides an innovative approach to malaria treatment, especially given the rising resistance to conventional antimalarial drugs.

Case Study: Antimalarial Activity Assessment

CompoundStrain TestedEC50 (nM)Mechanism
This compoundP. falciparum (3D7)120Inhibition of PfEF2PfEF2

In vivo studies further demonstrated its effectiveness in reducing parasitemia in mouse models, indicating its potential for development as an effective antimalarial drug .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, it effectively combats microbial infections.
  • Antimalarial Mechanism : Inhibition of translation elongation factor 2 (PfEF2PfEF2) disrupts protein synthesis in malaria parasites.

Q & A

Q. What are the common synthetic routes for preparing 5-methylquinoline-4-carboxamide derivatives?

Quinoline derivatives like this compound are synthesized using classical protocols such as the Gould–Jacob , Friedländer , or Pfitzinger reactions , which involve cyclization of precursors like anilines or ketones with carbonyl-containing reagents . For carboxamide functionalization, methods like nucleophilic substitution or condensation with activated carboxylic acids (e.g., using EDCI/HOBt coupling) are employed. Reaction optimization often requires temperature control (e.g., reflux in ethanol or DMF) and catalysts like Lewis acids (e.g., ZnCl₂) .

Example Protocol :

  • Combine 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions (H₂SO₄) to form the quinoline core.
  • Introduce the carboxamide group via amidation using methylamine and a coupling agent.

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methyl group at C5, carboxamide at C4) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray Crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are typically used to evaluate biological activity?

Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination against E. coli or S. aureus) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

Advanced Research Questions

Q. How can researchers address low yields in the amidation step during synthesis?

Low yields may arise from steric hindrance or poor nucleophilicity. Mitigation strategies:

  • Use activation reagents like HATU or DCC to improve coupling efficiency.
  • Optimize solvent polarity (e.g., switch from THF to DMF) to enhance reagent solubility.
  • Introduce microwave-assisted synthesis to reduce reaction time and byproduct formation .
  • Monitor intermediates via TLC or LC-MS to identify bottlenecks .

Q. What methodologies resolve contradictory biological activity data across studies?

Contradictions (e.g., varying IC₅₀ values) require:

  • Systematic Review : Meta-analysis of dose-response relationships across studies, adjusting for variables like cell line heterogeneity or assay conditions .
  • Comparative Bioactivity Profiling : Test the compound alongside positive/negative controls under standardized conditions (e.g., same passage number of cells, serum-free media) .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl group or carboxamide) to isolate contributing factors .

Q. How can computational methods enhance the design of this compound derivatives?

  • Molecular Docking : Predict binding affinity to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using software like AutoDock Vina .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Key Considerations for Experimental Design

  • Confounding Variables : Control for solvent effects (e.g., DMSO cytotoxicity in cell assays) and batch-to-batch compound variability .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report p-values and confidence intervals .
  • Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data in repositories .

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